molecular formula C10H9NO2S B13172186 2-((3-Cyanobenzyl)thio)acetic acid

2-((3-Cyanobenzyl)thio)acetic acid

Cat. No.: B13172186
M. Wt: 207.25 g/mol
InChI Key: ZUTJBZUVXGLAJA-UHFFFAOYSA-N
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Description

Contextualization within Organosulfur and Nitrile Chemistry

The chemical nature of 2-((3-Cyanobenzyl)thio)acetic acid is defined by its inclusion of both sulfur and a nitrile group, placing it firmly within the domains of organosulfur and nitrile chemistry.

Nitrile Chemistry: The nitrile group (-C≡N) is a versatile functional group that has seen a surge in interest within medicinal chemistry. nih.gov Over 60 small molecule drugs approved by the FDA contain a cyano group. rsc.org The inclusion of a nitrile can enhance a molecule's binding affinity to biological targets, improve its pharmacokinetic profile, and increase its metabolic stability. nih.govrsc.org The nitrile group can act as a bioisostere for a carbonyl or hydroxyl group and can participate in hydrogen bonding and other noncovalent interactions. nih.gov In some cases, the nitrile can even act as a reactive center for covalent inhibition of enzymes. rsc.org The cyanobenzyl moiety of this compound, therefore, imparts properties that are highly sought after in drug discovery.

Significance of the Thioacetic Acid Moiety in Organic Synthesis and Chemical Biology

The thioacetic acid portion of the molecule is of particular importance due to its synthetic utility and its presence in biologically active compounds. Thioacetic acid (CH₃COSH) itself is a key reagent for the introduction of thiol groups (-SH) into molecules. wikipedia.org Its conjugate base, thioacetate (B1230152), is a potent nucleophile that can displace leaving groups to form thioesters, which can then be hydrolyzed to the corresponding thiols. wikipedia.org

This reactivity is harnessed in a variety of synthetic transformations. rsc.org For instance, the radical addition of thioacids to alkenes is a powerful method for the formation of carbon-sulfur bonds. rsc.org In chemical biology, thioacetic acid derivatives are used to modify proteins and to synthesize probes for studying biological processes. ontosight.ai The development of thioacetic acid derivatives as potential therapeutic agents has been an active area of research, with some derivatives showing promise as anti-inflammatory, antimicrobial, or anticancer agents. ontosight.ai

Overview of Academic Research Trajectories for Related Chemical Scaffolds

The structural motifs present in this compound are part of broader research trends focused on the development of new therapeutic agents and research tools.

One significant research trajectory is the exploration of "privileged scaffolds," which are molecular frameworks that can bind to multiple biological targets with high affinity. nih.gov The heterocycle-thioacetic acid motif has been identified as such a privileged scaffold, with derivatives showing a wide spectrum of biological activities. nih.gov This suggests that the combination of a cyclic system with a thioacetic acid side chain is a fruitful area for drug discovery.

The development of nitrile-containing compounds as drugs is another major research focus. nih.govnih.gov Since 2010, the U.S. Food and Drug Administration has approved at least one new nitrile-containing drug each year. nih.gov Research in this area is driven by the ability of the nitrile group to fine-tune the pharmacological properties of a molecule. nih.gov

Furthermore, cyanobenzyl compounds are recognized as important intermediates in the production of pharmaceuticals and other chemical products. google.comgoogle.com Research into efficient and selective methods for the synthesis of cyanobenzyl derivatives is ongoing, as these compounds serve as key building blocks for more complex molecules. The exploration of compounds like this compound is a logical extension of these established research trajectories, aiming to combine the advantageous properties of its constituent parts to create novel molecules with unique potential.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9NO2S

Molecular Weight

207.25 g/mol

IUPAC Name

2-[(3-cyanophenyl)methylsulfanyl]acetic acid

InChI

InChI=1S/C10H9NO2S/c11-5-8-2-1-3-9(4-8)6-14-7-10(12)13/h1-4H,6-7H2,(H,12,13)

InChI Key

ZUTJBZUVXGLAJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C#N)CSCC(=O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2 3 Cyanobenzyl Thio Acetic Acid

Established Synthetic Pathways for 2-((3-Cyanobenzyl)thio)acetic acid

The formation of this compound is primarily achieved through two main synthetic approaches: thioalkylation reactions involving thioglycolic acid intermediates and methods utilizing cyanobenzyl precursors.

Thioalkylation Reactions Involving Thioglycolic Acid Intermediates

A primary and widely employed method for synthesizing this compound involves the thioalkylation of a thioglycolic acid intermediate. This reaction is a specific example of S-alkylation, a fundamental transformation in organosulfur chemistry. The general strategy involves the reaction of a salt of thioglycolic acid with a suitable 3-cyanobenzyl halide.

The reaction mechanism proceeds via a nucleophilic substitution (SN2) pathway. The thiolate anion, generated by deprotonating thioglycolic acid with a base, acts as a potent nucleophile. This thiolate then attacks the electrophilic carbon of the 3-cyanobenzyl halide, displacing the halide and forming the carbon-sulfur bond characteristic of the target molecule.

Commonly used bases for this transformation include sodium hydroxide (B78521) or potassium hydroxide, which effectively deprotonate the carboxylic acid and the thiol group of thioglycolic acid. The choice of solvent is also crucial and typically involves polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724), which can solvate the cation without interfering with the nucleophilic attack.

A similar approach is used in the synthesis of 2-[(diphenylmethyl)thio]acetic acid, where diphenylmethanol (B121723) is reacted with thiourea (B124793) and HBr, followed by hydrolysis and reaction with chloroacetic acid. google.com

Approaches Utilizing Cyanobenzyl Precursors

An alternative synthetic strategy focuses on the modification of precursors that already contain the 3-cyanobenzyl moiety. These methods often involve the introduction of the thioacetic acid group onto the cyanobenzyl scaffold. For instance, a common precursor is 3-cyanobenzyl bromide or 3-cyanobenzyl chloride.

One such approach involves the reaction of the 3-cyanobenzyl halide with a salt of thioacetic acid, such as potassium thioacetate (B1230152). This reaction forms an S-thioester intermediate, S-(3-cyanobenzyl) thioacetate. Subsequent hydrolysis of this thioester under basic conditions, followed by acidification, yields the desired this compound. This two-step process provides a reliable route to the target compound.

The use of cyanoacetohydrazide as a versatile precursor in the synthesis of various heterocyclic compounds highlights the reactivity of the cyano group. chemrxiv.orgresearchgate.net While not directly leading to this compound, these reactions demonstrate the synthetic potential of cyanobenzyl-containing starting materials.

Precursor Chemistry and its Synthetic Relevance

The successful synthesis of this compound is intrinsically linked to the chemistry of its key precursors, namely thioacetic acid and the strategies for forming thioesters.

Production and Chemical Reactivity of Thioacetic Acid

Thioacetic acid (CH₃COSH) is a crucial reagent in organosulfur chemistry, serving as a common source for introducing the thiol group (-SH) into molecules. wikipedia.org It is a yellow liquid with a strong, unpleasant odor. wikipedia.orgnih.gov

Production of Thioacetic Acid:

Several methods are employed for the industrial production of thioacetic acid. A common laboratory and industrial synthesis involves the reaction of acetic anhydride (B1165640) with hydrogen sulfide (B99878). wikipedia.org Another established method is the reaction of phosphorus pentasulfide with glacial acetic acid, followed by distillation. wikipedia.org To enhance safety and simplify the process, a method involving the reaction of acetic anhydride with acidic sodium sulfide in an aqueous medium has also been developed. google.com

Chemical Reactivity of Thioacetic Acid:

The reactivity of thioacetic acid is largely dictated by the nucleophilicity of its conjugate base, the thioacetate anion (CH₃COS⁻). wikipedia.org With a pKa of around 3.4, thioacetic acid is significantly more acidic than acetic acid, meaning it readily ionizes in neutral water. wikipedia.org

Thioacetate salts, such as potassium thioacetate, are widely used to generate thioester intermediates by reacting with alkyl halides. wikipedia.org Thioacetic acid can also participate in various other reactions, including the enantioselective addition to nitroalkenes and asymmetric Michael additions. sigmaaldrich.com It can also act as a mild reducing agent for the deoxygenation of sulfoxides and the reduction of azides and azobenzenes. organic-chemistry.org

Physical and Chemical Properties of Thioacetic Acid

PropertyValue
Molecular FormulaC₂H₄OS
Molecular Weight76.12 g/mol
Boiling Point88-91.5 °C
Density1.065 g/mL at 25 °C
pKa~3.4
AppearanceYellow liquid
Data sourced from multiple references. wikipedia.orgnih.govsigmaaldrich.com

Strategies for Thioester Formation

Thioesters are important intermediates in organic synthesis, including in the preparation of this compound. They are organosulfur compounds with the general structure R-C(=O)-S-R'. wikipedia.org

Common Synthetic Routes to Thioesters:

From Acid Chlorides and Thiols: One of the most common methods involves the reaction of an acid chloride with an alkali metal salt of a thiol. wikipedia.org

From Carboxylic Acids and Thiols: Thioesters can be formed by the condensation of carboxylic acids and thiols using a dehydrating agent like dicyclohexylcarbodiimide (B1669883) (DCC). wikipedia.org

Alkylation of Thiocarboxylic Acids: Alkylation of an alkali metal salt of a thiocarboxylic acid, such as potassium thioacetate, with an alkyl halide is a frequently used method. wikipedia.org

Mitsunobu Reaction: Alcohols can be converted to thioesters using thioacetic acid in a Mitsunobu reaction. wikipedia.org

From Aldehydes: Direct thioesterification of aldehydes with various thiol sources has emerged as a powerful synthetic method. researchgate.net

Photocatalytic Methods: Recent advancements include visible-light-driven methods for thioester synthesis, which can be more environmentally friendly. organic-chemistry.orgorganic-chemistry.org

These strategies offer a range of options for chemists to form the crucial thioester linkage, which can then be further transformed to yield the desired final product.

Derivatization Strategies of this compound

The structure of this compound offers several sites for chemical modification, allowing for the synthesis of a diverse range of derivatives. The primary reactive sites are the carboxylic acid group, the cyano group, and the aromatic ring.

Reactions at the Carboxylic Acid Group:

The carboxylic acid functionality is readily converted into other functional groups.

Esterification: Reaction with an alcohol in the presence of an acid catalyst yields the corresponding ester. For example, reacting 2-[(diphenylmethyl)thio]acetic acid with methanol (B129727) and sulfuric acid produces the methyl ester. google.com

Amidation: The carboxylic acid can be activated, for instance by conversion to an acid chloride, and then reacted with an amine to form an amide. A direct amidation of 2-[(diphenylmethyl)thio]acetic acid is achieved by first forming the ester and then reacting it with ammonia. google.com

Reactions Involving the Cyano Group:

The cyano group can undergo various transformations.

Hydrolysis: Acidic or basic hydrolysis of the nitrile can lead to the formation of a carboxylic acid or an amide, respectively.

Reduction: The cyano group can be reduced to a primary amine using reducing agents like lithium aluminum hydride.

Cyclization Reactions: The cyano group can participate in cyclization reactions to form heterocyclic systems, as seen in the synthesis of pyridinethioacetic acid derivatives. bldpharm.com

Reactions on the Aromatic Ring:

The benzene (B151609) ring can undergo electrophilic aromatic substitution reactions, although the cyano group is deactivating and meta-directing.

These derivatization strategies allow for the synthesis of a wide array of compounds starting from this compound, making it a valuable building block in medicinal chemistry and materials science.

Synthesis of Novel Analogs and Homologs

The synthesis of analogs and homologs of this compound typically involves variations in the initial building blocks. The parent compound is generally prepared via the nucleophilic substitution of a 3-cyanobenzyl halide with thioglycolic acid. By modifying these starting materials, a wide array of analogs can be accessed.

Key Synthetic Strategies:

Variation of the Benzyl (B1604629) Moiety: Utilizing different substituted benzyl halides allows for the introduction of various functional groups onto the aromatic ring. For instance, replacing 3-cyanobenzyl chloride with other isomers (2- or 4-cyanobenzyl chloride) or with benzyl halides bearing other substituents (e.g., nitro, halo, alkyl, or alkoxy groups) can produce a library of analogs with diverse electronic and steric properties.

Modification of the Acetic Acid Chain: Homologs can be synthesized by replacing thioglycolic acid with other mercaptocarboxylic acids, such as 3-mercaptopropionic acid or 2-mercaptopropionic acid. This extends or branches the carboxylic acid side chain, altering the spatial relationship between the aromatic ring and the carboxyl group.

These approaches provide a foundation for creating structural diversity, which is crucial for structure-activity relationship (SAR) studies in medicinal chemistry.

Modification of the Cyanobenzyl Moiety

The cyanobenzyl moiety of this compound offers specific sites for chemical alteration, namely the cyano group and the aromatic ring.

Reactions of the Cyano Group: The nitrile functional group is a versatile precursor for other functionalities. Its electrophilic carbon atom makes it susceptible to nucleophilic attack. nih.gov The high electron-withdrawing nature of the cyano group also influences the acidity and reactivity of the molecule. nih.gov

Hydrolysis: The cyano group can be hydrolyzed under acidic or basic conditions to yield either a carboxamide (3-(carboxymethylthiomethyl)benzamide) or a carboxylic acid (3-(carboxymethylthiomethyl)benzoic acid). This transformation converts the neutral cyano group into a hydrogen-bond-donating and -accepting amide or a negatively charged carboxylate, significantly altering the molecule's physicochemical properties.

Reduction: Catalytic hydrogenation (e.g., using H₂/Pd-C) or chemical reduction (e.g., with LiAlH₄) can reduce the cyano group to a primary amine (2-((3-(aminomethyl)benzyl)thio)acetic acid). This introduces a basic center into the molecule.

Cycloaddition: The nitrile group can participate in cycloaddition reactions to form heterocyclic rings, such as tetrazoles, by reacting with azides (e.g., sodium azide).

These modifications allow for fine-tuning of the molecule's properties, which can be important for its biological interactions. nih.gov

Functionalization of the Carboxylic Acid Group (e.g., Esterification, Amidation)

The carboxylic acid group is readily transformed into a variety of derivatives, most commonly esters and amides. These reactions are fundamental in medicinal chemistry for modifying a compound's polarity, solubility, and metabolic stability.

Esterification: Esterification of this compound can be achieved through several standard methods. The Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst (like H₂SO₄), is a common approach. For example, reacting the parent acid with ethanol (B145695) yields ethyl 2-((3-cyanobenzyl)thio)acetate. This method is broadly applicable for producing a range of alkyl and aryl esters. researchgate.net

Amidation: Amide derivatives are synthesized by activating the carboxylic acid followed by reaction with an amine. Common activating agents include thionyl chloride (to form an acyl chloride) or carbodiimides like DCC (dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). A particularly useful transformation is the reaction with hydrazine (B178648) hydrate (B1144303) to form the corresponding hydrazide, 2-((3-cyanobenzyl)thio)acetohydrazide. nih.gov This hydrazide is a key intermediate for synthesizing more complex heterocyclic structures. nih.gov

The table below illustrates some common derivatives obtained from the functionalization of the carboxylic acid group.

Reactant Reaction Type Product Name Product Structure
Methanol/H⁺EsterificationMethyl 2-((3-cyanobenzyl)thio)acetate
Hydrazine HydrateAmidation2-((3-Cyanobenzyl)thio)acetohydrazide
Aniline/EDCAmidationN-phenyl-2-((3-cyanobenzyl)thio)acetamide

Note: Structures are illustrative representations.

Introduction of Heterocyclic Systems (e.g., Thiadiazole, Thiazole (B1198619) Derivatives)

The scaffold of this compound is a valuable starting point for the synthesis of various heterocycles, which are prominent in many biologically active compounds. nih.govresearchgate.net Thiadiazole and thiazole rings are of particular interest.

Synthesis of 1,3,4-Thiadiazole Derivatives: A common route to 2,5-disubstituted 1,3,4-thiadiazoles starts from a carboxylic acid. nih.gov The process involves converting this compound into its acid chloride, which is then reacted with thiosemicarbazide (B42300) to form an acylthiosemicarbazide intermediate. Subsequent dehydrative cyclization of this intermediate, often using a dehydrating agent like concentrated sulfuric acid or phosphorus oxychloride, yields the 2-amino-5-substituted-1,3,4-thiadiazole derivative. nih.govnih.gov

Synthesis of Thiazole Derivatives: The Hantzsch thiazole synthesis is a classic and versatile method for constructing the thiazole ring. researchgate.netorganic-chemistry.org This reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide. Starting from this compound, the carboxylic acid can be converted into the corresponding thioamide, 2-((3-cyanobenzyl)thio)thioacetamide. Reaction of this thioamide with various α-haloketones (e.g., phenacyl bromide or chloroacetone) in a suitable solvent like ethanol leads to the formation of 2,4-disubstituted thiazole derivatives. nih.gov

The table below outlines the heterocyclic systems that can be synthesized from this compound.

Target Heterocycle Key Intermediate General Reaction Illustrative Product
1,3,4-ThiadiazoleAcylthiosemicarbazideCyclodehydration5-((3-Cyanobenzyl)thiomethyl)-1,3,4-thiadiazol-2-amine
Thiazole2-((3-Cyanobenzyl)thio)thioacetamideHantzsch Synthesis2-((3-Cyanobenzyl)thiomethyl)-4-phenylthiazole

Note: Product names are illustrative of the core structure formed.

Advanced Spectroscopic and Analytical Characterization Methodologies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural characterization of 2-((3-Cyanobenzyl)thio)acetic acid, offering unambiguous evidence of its molecular framework. researchgate.net

1H NMR and 13C NMR Applications

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for the initial structural verification of this compound. researchgate.netresearchgate.net In ¹H NMR, the chemical shifts and coupling patterns of the protons provide a map of the proton environment within the molecule. The aromatic protons of the cyanobenzyl group typically appear in the downfield region, while the methylene (B1212753) protons of the benzyl (B1604629) and acetic acid moieties resonate at characteristic chemical shifts.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. thieme-connect.de The spectrum will show distinct signals for the carboxylic acid carbon, the carbons of the aromatic ring, the nitrile carbon, and the methylene carbons. The chemical shifts are indicative of the electronic environment of each carbon atom. For instance, the carbonyl carbon of the carboxylic acid group is typically observed at a significantly downfield shift.

Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Carboxylic Acid (-COOH)Variable, broad singlet~170-180
Aromatic CH~7.4-7.8~128-135
Benzyl CH₂~3.8~35-40
Thioacetic Acid CH₂~3.3~30-35
Nitrile (-CN)-~118
Aromatic C-CN-~112
Aromatic C-CH₂-~138-140

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Advanced NMR Techniques for Conformation and Interaction Studies

To delve deeper into the three-dimensional structure and intermolecular interactions of this compound, advanced NMR techniques are employed. ipb.pt These methods can elucidate the spatial relationships between atoms, which is crucial for understanding the molecule's conformational preferences. auremn.org.br

One such technique is Nuclear Overhauser Effect Spectroscopy (NOESY), which can identify protons that are close to each other in space, even if they are not directly connected through chemical bonds. researchgate.net This information is invaluable for determining the preferred orientation of the cyanobenzyl group relative to the thioacetic acid moiety. Other 2D NMR experiments like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to correlate proton and carbon signals, confirming the connectivity of the molecular fragments. ipb.pt

Mass Spectrometry (MS) Techniques for Molecular Fingerprinting and Purity Assessment

Mass spectrometry is an indispensable tool for confirming the molecular weight and elemental composition of this compound, as well as for assessing its purity. researchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. researchgate.net This precision allows for the determination of the elemental formula of this compound with a high degree of confidence, distinguishing it from other compounds with the same nominal mass. This is a critical step in verifying the identity of a newly synthesized batch of the compound.

LC-MS and GC-MS in Reaction Monitoring

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful hyphenated techniques used for the analysis of complex mixtures and for monitoring the progress of chemical reactions. shimadzu.com In the synthesis of this compound, LC-MS can be used to track the consumption of starting materials and the formation of the product in real-time. nih.gov This allows for the optimization of reaction conditions to maximize yield and minimize the formation of impurities. GC-MS is particularly useful for analyzing volatile derivatives of the compound or for detecting volatile impurities. shimadzu.com

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for the purification of this compound and for the quantitative determination of its concentration in various samples. nih.gov

High-Performance Liquid Chromatography (HPLC) is a widely used technique for both the purification and quantification of this compound. mdpi.com By selecting an appropriate stationary phase (e.g., C18) and mobile phase, the compound can be effectively separated from starting materials, byproducts, and other impurities. A detector, such as a UV-Vis spectrophotometer, is used to quantify the amount of the compound eluting from the column.

Thin-Layer Chromatography (TLC) offers a rapid and cost-effective method for monitoring the progress of a reaction and for preliminary purity assessment. uni-giessen.de By spotting a small amount of the reaction mixture on a TLC plate and developing it with a suitable solvent system, the presence of the product and any remaining starting materials can be quickly visualized.

Table 2: Chromatographic Methods for the Analysis of this compound

Technique Stationary Phase Typical Mobile Phase Application
HPLCReversed-phase (e.g., C18)Acetonitrile (B52724)/Water with an acid modifier (e.g., trifluoroacetic acid)Purification, Quantification
TLCSilica gelEthyl acetate/HexaneReaction monitoring, Purity assessment
GC-MSCapillary column (e.g., wax)-Analysis of volatile derivatives or impurities

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are powerful chromatographic techniques used to separate, identify, and quantify components in a mixture. The separation is based on the differential partitioning of the analyte between a stationary phase (the column) and a mobile phase (the solvent). For a molecule like "this compound," which possesses both polar (carboxylic acid) and nonpolar (benzyl group) characteristics, reversed-phase HPLC/UPLC is the most common and effective approach.

In reversed-phase chromatography, a nonpolar stationary phase, typically a C18-bonded silica, is used with a polar mobile phase. The retention of the analyte is primarily driven by hydrophobic interactions. The mobile phase usually consists of a mixture of water and an organic modifier, such as acetonitrile or methanol (B129727). To ensure the carboxylic acid group remains in its protonated, less polar form for better retention and peak shape, an acid like formic acid or trifluoroacetic acid is often added to the mobile phase to lower the pH.

UPLC, an evolution of HPLC, utilizes columns packed with smaller particles (typically sub-2 µm) and operates at higher pressures. This results in significantly faster analysis times, greater resolution, and improved sensitivity compared to traditional HPLC. The fundamental principles of separation remain the same as HPLC, but the enhanced performance makes UPLC a preferred method for high-throughput analysis and for resolving complex mixtures.

A typical HPLC or UPLC method for "this compound" would involve a gradient elution, where the concentration of the organic solvent in the mobile phase is increased over time. This allows for the efficient elution of the compound of interest while separating it from any impurities that may have different polarities. Detection is commonly achieved using a UV detector, as the benzene (B151609) ring in the molecule absorbs UV light.

Table 1: Illustrative HPLC/UPLC Parameters for the Analysis of this compound

ParameterHigh-Performance Liquid Chromatography (HPLC)Ultra-Performance Liquid Chromatography (UPLC)
Stationary Phase (Column) C18 (e.g., 4.6 x 150 mm, 5 µm particle size)C18 (e.g., 2.1 x 50 mm, 1.7 µm particle size)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidA: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Elution Mode GradientGradient
Flow Rate 1.0 mL/min0.4 mL/min
Detection Wavelength ~254 nm~254 nm
Column Temperature 30 °C40 °C

Vibrational and Electronic Spectroscopy (IR, UV-Vis) for Functional Group Analysis

Vibrational and electronic spectroscopy are essential tools for elucidating the molecular structure of "this compound" by identifying its key functional groups.

Infrared (IR) Spectroscopy:

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different types of bonds and functional groups absorb IR radiation at specific, characteristic frequencies. For "this compound," the IR spectrum would exhibit several key absorption bands that confirm its structure.

Carboxylic Acid Group (-COOH): This group gives rise to two very distinct absorptions. A broad band is typically observed in the range of 3300-2500 cm⁻¹, corresponding to the O-H stretching vibration. The broadness is due to hydrogen bonding. Additionally, a sharp and intense peak for the carbonyl (C=O) stretch appears around 1700-1725 cm⁻¹.

Nitrile Group (-C≡N): The carbon-nitrogen triple bond has a characteristic stretching vibration that appears as a sharp, medium-intensity peak in the range of 2220-2260 cm⁻¹.

Aromatic Ring (C=C and C-H): The presence of the benzyl group is confirmed by C=C stretching vibrations within the aromatic ring, which are typically seen in the 1450-1600 cm⁻¹ region. The aromatic C-H stretching vibrations appear as sharp peaks above 3000 cm⁻¹ (usually 3000-3100 cm⁻¹).

Thioether Group (C-S): The C-S stretching vibration is generally weak and falls in the fingerprint region of the spectrum, typically between 600 and 800 cm⁻¹.

Methylene Group (-CH₂-): The C-H stretching vibrations of the methylene groups (in the benzyl and acetic acid moieties) are observed just below 3000 cm⁻¹ (approximately 2850-2960 cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy:

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions between energy levels. The absorption of UV-Vis radiation is characteristic of molecules containing chromophores, which are typically unsaturated systems or functional groups with non-bonding electrons.

The primary chromophore in "this compound" is the cyanobenzyl group. The benzene ring itself exhibits characteristic absorptions in the UV region. A strong absorption band, known as the E2-band, is expected around 200-220 nm, and a weaker band, the B-band, is typically observed around 250-270 nm. The presence of the cyano and thioether substituents on the benzene ring can cause a slight shift in the position and intensity of these absorption maxima (a bathochromic or hypsochromic shift). The carboxylic acid group itself does not absorb significantly in the typical UV-Vis range.

Table 2: Characteristic Spectroscopic Data for this compound

Functional GroupSpectroscopic TechniqueCharacteristic Absorption/Signal
Carboxylic Acid (O-H) IR Spectroscopy3300 - 2500 cm⁻¹ (broad)
Carboxylic Acid (C=O) IR Spectroscopy1725 - 1700 cm⁻¹ (strong, sharp)
Nitrile (C≡N) IR Spectroscopy2260 - 2220 cm⁻¹ (medium, sharp)
Aromatic C-H IR Spectroscopy3100 - 3000 cm⁻¹ (sharp)
Aromatic C=C IR Spectroscopy1600 - 1450 cm⁻¹ (multiple bands)
Cyanobenzyl Chromophore UV-Vis Spectroscopyλmax ≈ 250 - 270 nm

Computational Research on this compound Remains Limited

A comprehensive review of published scientific literature reveals a notable absence of specific computational chemistry and molecular modeling research focused on the compound This compound . Despite the growing application of computational methods in chemical and pharmaceutical research, this particular molecule does not appear to have been the subject of detailed investigation using techniques such as Density Functional Theory (DFT) or Quantitative Structure-Activity Relationship (QSAR) studies.

As a result, it is not possible to provide a detailed, data-driven article on the electronic properties, molecular orbital analysis, spectroscopic predictions, or QSAR modeling of this compound as per the requested outline. The generation of scientifically accurate and informative content for the specified sections and subsections is contingent upon the availability of foundational research data, which is currently lacking in the public domain for this specific compound.

While the methodologies outlined, such as DFT and QSAR, are standard and powerful tools in computational chemistry, their application to this compound has not been documented in accessible research. Therefore, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and detail.

Future research may yet explore the computational characteristics of this compound, at which point a detailed analysis as requested would become feasible. However, until such studies are conducted and published, a thorough and scientifically rigorous article on this specific topic cannot be constructed.

Computational Chemistry and Molecular Modeling in Research on 2 3 Cyanobenzyl Thio Acetic Acid

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a ligand (a small molecule like 2-((3-Cyanobenzyl)thio)acetic acid ) into the binding site of a target protein (a receptor). The primary goal is to predict the binding mode and affinity of the ligand, which is often quantified as a binding energy score.

While specific molecular docking studies extensively detailing the interactions of This compound with a wide range of receptors are not broadly available in the public research domain, the methodology can be applied to understand its potential as an inhibitor for various enzymes. For instance, structurally related compounds containing a thioacetic acid moiety have been investigated as inhibitors of enzymes like aldose reductase or cyclooxygenase (COX). nih.govcumhuriyet.edu.trgautamzen.co.uk

A hypothetical docking study of This compound would involve preparing the 3D structure of the ligand and the target receptor. The ligand's carboxyl group is expected to be a key interaction point, likely forming hydrogen bonds with polar amino acid residues (like Arginine, Lysine, or Histidine) or coordinating with metal ions in the active site. The cyanobenzyl group can participate in various interactions, including:

Pi-pi stacking: The aromatic ring can stack with the side chains of aromatic amino acids such as Phenylalanine, Tyrosine, or Tryptophan.

Hydrophobic interactions: The benzyl (B1604629) group can fit into hydrophobic pockets within the receptor's binding site.

Dipole-dipole interactions: The cyano (CN) group, with its strong dipole moment, can interact with polar residues.

The results of such a docking study would typically be presented in a table summarizing the binding affinities and key interactions.

Table 1: Hypothetical Molecular Docking Results for this compound with a Target Receptor

Interaction TypeInteracting Residues of ReceptorDistance (Å)
Hydrogen BondArg122 (NH2)2.8
Hydrogen BondTyr48 (OH)3.1
Pi-Pi StackingPhe1684.5
HydrophobicVal115, Leu200N/A
Dipole-DipoleAsn1553.5

Note: This table is a hypothetical representation to illustrate the type of data generated from a molecular docking study. The specific residues and distances would depend on the actual receptor being studied.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the motion of atoms and molecules over time. For This compound , MD simulations are invaluable for understanding its conformational flexibility, stability, and how it behaves in a biological environment (typically simulated using a water box with ions).

An MD simulation of This compound would reveal the range of shapes (conformations) the molecule can adopt. The key flexible bonds are the C-S (thioether) and C-C bonds in the acetic acid and benzyl moieties. The simulation tracks the trajectory of each atom based on a force field, which is a set of parameters describing the potential energy of the system.

From an MD simulation, several properties can be analyzed:

Root Mean Square Deviation (RMSD): This measures the average deviation of the molecule's atoms over time from a reference structure, indicating its structural stability. A stable simulation is characterized by a plateauing RMSD value.

Root Mean Square Fluctuation (RMSF): This indicates the fluctuation of individual atoms or groups of atoms. For This compound , the terminal atoms of the acetic acid and cyano groups would likely show higher RMSF values, indicating greater flexibility.

Radius of Gyration (Rg): This provides insight into the compactness of the molecule over time. Significant changes in Rg could indicate large conformational changes.

Solvent Accessible Surface Area (SASA): This calculates the surface area of the molecule that is accessible to the solvent, which is important for understanding its solubility and interactions with a solvent environment.

Table 2: Data Derived from a Hypothetical Molecular Dynamics Simulation of this compound

ParameterAverage ValueStandard DeviationInterpretation
RMSD (nm)0.250.05The molecule reaches a stable conformation during the simulation.
Rg (nm)0.480.02The overall shape of the molecule remains relatively compact and stable.
SASA (nm²)3.50.3Provides a measure of the molecule's exposure to the solvent.
Intramolecular H-bonds0-1N/AIndicates transient formation of internal hydrogen bonds, if any.

Note: This table represents typical data obtained from an MD simulation and is for illustrative purposes. Actual values would be dependent on the simulation parameters and duration.

Together, molecular docking and molecular dynamics simulations offer a powerful computational framework to predict the biological potential and understand the physical behavior of This compound , guiding further experimental investigation.

Investigations of Molecular Interactions and Biological Relevance in Vitro Research Focus

Role as a Chemical Probe in Biological Systems

The utility of a small molecule as a chemical probe is contingent on its ability to selectively interact with biological macromolecules, thereby enabling the study of specific biological pathways or the identification of new therapeutic targets. The structure of 2-((3-Cyanobenzyl)thio)acetic acid, featuring a reactive thiol group, a cyanobenzyl moiety for potential specific interactions, and a carboxylic acid group, suggests its potential as a chemical probe in various biological systems.

In vitro techniques are fundamental in elucidating the protein binding characteristics of chemical compounds and identifying their biological targets. Methods such as affinity chromatography, in which a compound is immobilized on a solid support to capture interacting proteins from a cell lysate, are commonly employed. Another approach is activity-based protein profiling (ABPP), which uses reactive probes to covalently label active enzyme sites. While direct studies on this compound are not extensively documented in the provided literature, the principles of these techniques are well-established for identifying the targets of bioactive compounds. frontiersin.org

The process of target identification often begins with the synthesis of a probe molecule that incorporates a reporter tag, such as a fluorescent group or a biotin (B1667282) moiety, to facilitate detection and isolation of the target protein. nih.gov For a compound like this compound, a derivative could be synthesized where the carboxylic acid is linked to a reporter group. This modified probe would then be incubated with a cellular extract. Proteins that bind to the probe can be isolated and identified using techniques like mass spectrometry. nih.gov The specificity of this interaction can be confirmed through competition experiments, where the unmodified compound is used to displace the probe from its binding site. nih.gov

Once a protein target is identified, the next step is to characterize the interaction between the small molecule and the macromolecule. This involves determining the binding affinity, identifying the specific binding site, and understanding the nature of the chemical interactions (e.g., hydrogen bonds, hydrophobic interactions, covalent bonds).

For instance, analogs of this compound, such as 2-((3-cyanopyridin-2-yl)thio)acetamide derivatives, have been identified as inhibitors of human lactate (B86563) dehydrogenase A (LDHA). nih.gov In vitro enzymatic assays have been used to quantify the inhibitory potency of these compounds, with IC50 values indicating the concentration required to inhibit 50% of the enzyme's activity. nih.gov Such studies are crucial for validating the biological target and understanding the functional consequences of the molecular interaction.

Structure-Activity Relationship (SAR) Studies of this compound Analogs (In Vitro)

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. By systematically modifying the structure of a lead compound and evaluating the activity of the resulting analogs, researchers can identify key functional groups and structural features responsible for the desired biological effect.

The synthesis of a library of analogs is the first step in an SAR study. For this compound, derivatives can be designed by modifying its three main components: the cyanobenzyl ring, the thioacetic acid moiety, and the cyano group.

Modification of the Cyanobenzyl Ring : The position of the cyano group on the benzene (B151609) ring can be varied, or the benzene ring itself can be replaced with other aromatic or heterocyclic systems. For example, replacing the benzyl (B1604629) group with a pyridinyl group led to the discovery of potent LDHA inhibitors. nih.gov

Modification of the Thioacetic Acid Moiety : The carboxylic acid can be converted to esters, amides, or other functional groups to probe the importance of this acidic center for activity. The length of the alkyl chain between the sulfur atom and the carboxyl group can also be altered.

Modification of the Cyano Group : The cyano group can be replaced with other electron-withdrawing or electron-donating groups to understand its role in target binding.

The synthesis of such derivatives often involves standard organic chemistry reactions. For instance, the thioacetic acid moiety can be introduced by reacting a substituted benzyl halide with thioglycolic acid or its esters. Amide derivatives can be prepared from the carboxylic acid via activation and subsequent reaction with an amine. nih.gov

After synthesizing a series of analogs, their biological activity is evaluated in vitro. This can involve measuring their ability to inhibit a specific enzyme, modulate the activity of a receptor, or affect cellular processes like proliferation or apoptosis.

For example, in a series of 2-((3-cyanopyridin-2-yl)thio)acetamide derivatives, the nature of the substituent on the acetamide (B32628) nitrogen was found to be critical for their inhibitory activity against LDHA and their ability to inhibit the proliferation of cancer cells. nih.gov The introduction of specific aromatic and aliphatic groups on the amide nitrogen led to significant variations in potency, highlighting the importance of this part of the molecule for interaction with the target. nih.gov

Similarly, in a different class of related compounds, cyano(2-oxo-2,3-dihydroindol-3-yl)acetic acid derivatives, the introduction of a halogen atom and a lipophilic group on the indole (B1671886) ring resulted in a significant increase in inhibitory activity against aldose reductase. nih.gov This suggests that for this class of inhibitors, both electronic and steric factors play a crucial role in determining their potency. nih.gov

The following table summarizes the in vitro activity of some analogs of this compound:

CompoundTargetIn Vitro Activity (IC50)Cell LineCytotoxicity (EC50)
2-((3-cyanopyridin-2-yl)thio)-N-(4-fluorobenzyl)acetamideLDHA1.24 µMMG-630.98 µM
Cyano(5-fluoro-1-(4-methylbenzyl)-2-oxo-2,3-dihydroindol-3-yl)acetic acidAldose Reductase0.075 µMN/AN/A

This data illustrates how structural modifications can lead to potent and selective inhibitors.

Computational methods are increasingly used to rationalize SAR data and guide the design of new, more potent analogs. Techniques like quantitative structure-activity relationship (QSAR) modeling and molecular docking can provide valuable insights into the molecular basis of a compound's activity.

3D-QSAR : This method aims to establish a correlation between the 3D properties of a series of molecules and their biological activity. By aligning the structures of the analogs and analyzing their steric and electrostatic fields, a predictive model can be generated.

Molecular Docking : This technique predicts the preferred orientation of a ligand when bound to a target protein. Docking studies can help to visualize the binding mode of a compound and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to its affinity. For example, docking simulations of cyano[5-fluoro-1-(4-methylbenzyl)-2-oxo-2,3-dihydroindol-3-yl]acetic acid into the active site of human aldose reductase helped to rationalize the observed SAR and supported the hypothesis that a specific tautomeric form of the molecule is the active species. nih.gov

These computational approaches, when used in conjunction with experimental data, can significantly accelerate the drug discovery process by allowing for the rational design of compounds with improved biological activity.

Mechanistic Insights into Cellular and Biochemical Modulation (In Vitro)

The in vitro evaluation of compounds structurally similar to This compound has revealed potential mechanisms of action at the molecular level. These studies, primarily centered on enzyme inhibition and pathway analysis in controlled, cell-free environments, offer a foundational understanding of how this class of molecules may exert its effects.

Enzyme Inhibition Kinetics and Selectivity Studies

Research into analogous compounds has identified specific enzymatic targets and has begun to characterize the kinetics and selectivity of these interactions.

Derivatives of 2-(thiophen-2-yl)acetic acid have been identified as inhibitors of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), a key enzyme in the inflammatory pathway. In a study focused on developing mPGES-1 inhibitors, two such derivatives, Compound 1c and Compound 2c , demonstrated selective inhibitory activity in the low micromolar range in cell-free assays. nih.gov

Similarly, various thiophene-based compounds have been investigated for their inhibitory effects on other enzymes. For instance, certain thieno[2,3-b]thiophene derivatives have shown potent inhibitory activity against both wild-type and mutant forms of the epidermal growth factor receptor (EGFR). Specifically, one derivative, referred to as compound 2 in a study, was found to be highly effective against both EGFRWT and EGFRT790M. nih.govacs.org

Furthermore, thiophene carboxamide derivatives have been shown to inhibit digestive and neurological enzymes. In vitro studies have demonstrated their ability to inhibit acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and alpha-glucosidase. researchgate.net

Another area of investigation for related structures is the inhibition of aldose reductase. This enzyme is a key component of the polyol pathway, which becomes activated under hyperglycemic conditions. While specific kinetic data for a direct analogue in a cell-free assay is not available, the general class of aldose reductase inhibitors is known to competitively block the enzyme's active site. nih.gov

Below is a table summarizing the inhibitory activities of compounds analogous to This compound .

Compound/Derivative ClassTarget EnzymeReported Activity (IC₅₀/Inhibition %)
2-(thiophen-2-yl)acetic acid derivative (Compound 1c)mPGES-1Low micromolar IC₅₀
2-(thiophen-2-yl)acetic acid derivative (Compound 2c)mPGES-1Low micromolar IC₅₀
Thieno[2,3-b]thiophene derivative (Compound 2)EGFRWT0.28 ± 0.03 µM
Thieno[2,3-b]thiophene derivative (Compound 2)EGFRT790M5.02 ± 0.19 µM
Thiophene carboxamide derivative (Compound 2)Acetylcholinesterase (AChE)67.3% inhibition
Thiophene carboxamide derivative (Compound 2)Butyrylcholinesterase (BChE)78.2% inhibition
Thiophene carboxamide derivative (Compound 2)Alpha-glucosidase86.4% inhibition

This table presents data for compounds structurally related to this compound. IC₅₀ values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Pathway Analysis in Cell-Free Assays

The enzymatic inhibitions observed for analogues of This compound have direct implications for the modulation of specific biochemical pathways, as demonstrated in cell-free systems.

The inhibition of mPGES-1 by 2-(thiophen-2-yl)acetic acid derivatives directly impacts the prostaglandin synthesis pathway. nih.gov By blocking the conversion of prostaglandin H2 to prostaglandin E2, these compounds can modulate inflammatory responses at a key regulatory point.

The polyol pathway, which is implicated in diabetic complications, is another area where related compounds show activity. The enzyme aldose reductase catalyzes the first step in this pathway, the reduction of glucose to sorbitol. acs.org Inhibition of aldose reductase, as seen with various inhibitors, would therefore be expected to reduce the flux through this pathway, mitigating the downstream effects of sorbitol accumulation. Interestingly, a study on the aldose reductase inhibitor fidarestat showed that while it did not directly inhibit poly(ADP-ribose) polymerase (PARP) in a cell-free system, it did counteract high-glucose-induced PARP activation in Schwann cells, suggesting an indirect regulatory role on this DNA repair pathway. nih.gov

The inhibition of EGFR by thieno[2,3-b]thiophene derivatives affects critical cell signaling pathways involved in cell proliferation, differentiation, and survival. By blocking the kinase activity of EGFR, these compounds can disrupt the downstream signaling cascades that are often hyperactivated in various cancers. nih.govacs.org

Emerging Research Avenues and Future Perspectives

Integration of Advanced Synthetic Methodologies for Complex Analogs

The future development of 2-((3-Cyanobenzyl)thio)acetic acid as a lead compound is intrinsically linked to the ability to generate a diverse library of complex analogs. Advanced synthetic methodologies are pivotal in achieving this, offering pathways to novel derivatives with tailored properties. Key areas of advancement include:

Transition-Metal-Catalyzed Cross-Coupling Reactions: Modern synthetic chemistry provides a powerful toolkit for the formation of carbon-sulfur bonds. google.comwikipedia.org Methodologies such as palladium-catalyzed C-S cross-coupling reactions offer a versatile approach to introduce a wide array of substituents onto the aromatic ring of the cyanobenzyl moiety. wikipedia.org These reactions could be employed to modulate the electronic and steric properties of the molecule, potentially influencing its biological activity.

Use of Odorless Sulfur Surrogates: Traditional methods for synthesizing thioethers often involve the use of foul-smelling and volatile thiols. To circumvent this, researchers are increasingly turning to odorless and more stable sulfur sources. researchgate.net Reagents like thiourea (B124793) can be used in one-pot syntheses of thioethers from organic halides, providing a more environmentally benign and user-friendly approach to generating analogs of this compound. researchgate.net

Radical-Mediated Thioacid Reactions: The chemistry of thioacid-derived thiyl radicals presents a mild and highly selective avenue for the synthesis of diverse organic compounds. sigmaaldrich.com These radical-mediated reactions can be harnessed to create complex thioester and thioether structures under conditions that are compatible with a wide range of functional groups, enabling the synthesis of intricate analogs that may not be accessible through traditional methods. sigmaaldrich.com

Copper-Catalyzed C-S Bond Formation: Copper-catalyzed reactions have emerged as a cost-effective and efficient alternative to palladium-based systems for the formation of C-S bonds. nih.gov These methods can utilize elemental sulfur as the sulfur source, avoiding the need for pre-functionalized sulfur reagents and offering a direct route to a variety of thioether derivatives. nih.gov

Synthetic MethodologyKey AdvantagesPotential Application for this compound Analogs
Transition-Metal-Catalyzed Cross-Coupling High efficiency, broad substrate scopeIntroduction of diverse functional groups on the benzyl (B1604629) ring
Odorless Sulfur Surrogates (e.g., thiourea) Reduced odor, improved handling, one-pot synthesisGreener and more efficient synthesis of the core thioether linkage
Radical-Mediated Thioacid Reactions Mild reaction conditions, high chemo- and regioselectivityFormation of complex and sterically hindered analogs
Copper-Catalyzed C-S Bond Formation Cost-effective, use of elemental sulfurDirect and efficient synthesis of a wide range of thioether derivatives

Continued Development of Computational Tools for Predictive Research and Rational Design

The integration of computational chemistry and molecular modeling is revolutionizing the process of drug discovery and material design. For this compound, these tools offer a predictive framework to guide the synthesis of new analogs with desired properties, thereby reducing the reliance on costly and time-consuming empirical screening.

Density Functional Theory (DFT) Studies: DFT calculations can provide deep insights into the electronic structure, conformational preferences, and reactivity of molecules. A DFT study on the closely related (benzylthio)acetic acid has already demonstrated the power of this approach in understanding its molecular geometry, vibrational spectra, and electronic characteristics. google.com Similar studies on this compound and its derivatives can elucidate the impact of the cyano group and other substituents on the molecule's properties, aiding in the rational design of new compounds. google.com

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR represents a powerful computational method for predicting the biological activity of compounds. wikipedia.orggoogle.comnih.govmdpi.com By establishing a mathematical relationship between the structural features of a series of molecules and their biological activities, QSAR models can be used to predict the potency of untested compounds. mdpi.com The development of robust QSAR models for analogs of this compound could significantly accelerate the identification of new therapeutic candidates. wikipedia.orggoogle.comnih.govmdpi.com

Molecular Docking and Pharmacophore Modeling: Molecular docking simulations can predict the binding orientation and affinity of a small molecule to a biological target. anr.fr This technique, combined with pharmacophore modeling, can be used to identify the key structural features required for biological activity and to design new molecules with improved binding characteristics. For this compound, these in silico methods could be instrumental in identifying potential protein targets and in designing analogs with enhanced target specificity. anr.fr

Computational ToolApplication in ResearchRelevance to this compound
Density Functional Theory (DFT) Elucidation of electronic structure and reactivityUnderstanding the influence of the cyanobenzyl group on molecular properties
QSAR Modeling Prediction of biological activity of new compoundsAccelerating the discovery of potent therapeutic analogs
Molecular Docking Prediction of binding modes and affinities to biological targetsIdentifying potential protein targets and guiding rational drug design

Expansion of In Vitro Biological Target Landscape for New Therapeutic and Diagnostic Applications

While the full biological activity profile of this compound is still under investigation, the structural motifs present in the molecule suggest a wide range of potential therapeutic and diagnostic applications that warrant further exploration through in vitro screening.

Screening Against Diverse Enzyme Classes: The thioether and carboxylic acid moieties are common features in many biologically active molecules. Thioether-containing compounds have been identified as having a broad array of biological activities. sigmaaldrich.com It is plausible that this compound and its analogs could interact with various enzyme families, such as proteases, kinases, or phosphatases. High-throughput in vitro screening against a diverse panel of enzymes could uncover novel biological targets.

Exploration of Anticancer and Antimicrobial Activities: Cyanobenzyl compounds have been investigated for their therapeutic potential, including applications in cancer treatment through mechanisms such as Cbl-b inhibition. Furthermore, various thioether and thioacetic acid derivatives have demonstrated antimicrobial properties. Systematic in vitro evaluation of this compound and its analogs against a range of cancer cell lines and microbial pathogens is a logical next step.

Development of Novel Diagnostic Probes: The thiol-reactive nature of related compounds suggests that derivatives of this compound could be developed as probes for detecting and quantifying biologically important thiols. nih.gov Fluorescent or colorimetric probes based on this scaffold could find applications in disease diagnosis and in basic research to monitor cellular redox states. nih.govmdpi.com

Potential ApplicationRationale based on Structural Motifs
Enzyme Inhibition Thioether and carboxylic acid groups are common in enzyme inhibitors.
Anticancer Activity Cyanobenzyl compounds have shown potential in cancer therapy.
Antimicrobial Activity Thioether and thioacetic acid derivatives often exhibit antimicrobial properties.
Diagnostic Probes Thiol-reactive compounds can be developed into sensors for biological thiols. nih.gov

Exploration of Novel Applications in Chemical Biology and Material Science

Beyond its potential therapeutic uses, the unique chemical structure of this compound makes it an attractive candidate for applications in the fields of chemical biology and material science.

Chemical Biology Tools for Bioconjugation: Thioacetic acid derivatives are valuable reagents for introducing thiol groups into biomolecules, which can then be used for bioconjugation. wikipedia.org The carboxylic acid handle of this compound could be used to attach it to proteins or other biomolecules, and subsequent cleavage of the thioacetate (B1230152) could expose a reactive thiol for further functionalization. This approach could be used to develop novel chemical probes for studying biological processes. researchgate.net

Monomers for Functional Polymers: Cyanobenzyl compounds are recognized as important intermediates in the production of functional polymers. google.com The presence of both a carboxylic acid and a cyano group in this compound offers multiple points for polymerization. This could lead to the development of novel polymers with unique thermal, optical, or electronic properties, potentially finding applications in areas such as liquid crystals or specialty materials. google.com

Building Blocks for Supramolecular Assemblies: The ability of carboxylic acids to form hydrogen bonds makes them excellent building blocks for the construction of supramolecular structures. The combination of the carboxylic acid, the aromatic ring, and the cyano group in this compound provides multiple potential interaction sites for the formation of ordered assemblies with interesting material properties.

Field of ApplicationPotential Role of this compound
Chemical Biology As a tool for bioconjugation and the development of chemical probes. researchgate.net
Material Science As a monomer for the synthesis of functional polymers. google.com
Supramolecular Chemistry As a building block for the creation of novel supramolecular assemblies.

Q & A

Basic Research Questions

Q. How can synthetic routes for 2-((3-Cyanobenzyl)thio)acetic acid derivatives be optimized for improved water solubility?

  • Methodology : Sodium salt formation (e.g., via neutralization with NaOH) enhances solubility, as demonstrated in derivatives of structurally similar quinoline-thioacetic acids. For example, sodium salts of 2-((quinolin-4-yl)thio)acetic acid (QAC-4–8) showed increased bioavailability compared to their acidic counterparts .
  • Experimental Design : Compare solubility and stability of free acids versus their sodium salts in aqueous buffers (pH 5–9) using UV-Vis spectroscopy or HPLC.

Q. What computational tools are effective for predicting the toxicity of this compound derivatives?

  • Methodology : Use chemometric models (e.g., Lipinski’s "rule of five") to assess drug-likeness and quantum chemical calculations (e.g., log P/log D at pH 7) to predict membrane permeability. Substituents like alkoxy groups (-OCH3, -OC2H5) reduce toxicity, while sodium salts increase bioavailability and potential toxicity .
  • Validation : Cross-validate computational predictions with in vitro assays (e.g., sperm motility inhibition in normozoospermic models) .

Q. How do physicochemical properties (e.g., log P, log D) influence the biological activity of this compound derivatives?

  • Methodology : Calculate log P (lipophilicity) and log D (pH-dependent distribution coefficient) using software like ChemAxon. Optimal log D values (pH 7) correlate with enhanced rhizogenesis stimulation in Paulownia clones .
  • Experimental Validation : Test derivatives with varying log D values in plant tissue cultures to quantify root formation efficiency .

Advanced Research Questions

Q. What structural modifications in this compound derivatives reduce toxicity while maintaining bioactivity?

  • Methodology : Introduce alkoxy substituents (-OCH3, -OC2H5) at the 6th position of aromatic rings, which reduce toxicity by 15–20% compared to unsubstituted analogs. Avoid sodium salts if systemic toxicity is a concern .
  • Data Analysis : Perform SAR (Structure-Activity Relationship) studies using toxicity data (e.g., IC50 in sperm motility assays) and molecular docking to identify non-toxic pharmacophores .

Q. How can contradictions between computational toxicity predictions and experimental results be resolved?

  • Case Study : Sodium salts of quinoline-thioacetic acids (e.g., QAC-5) showed higher experimental toxicity than predicted computationally due to ionization-enhanced bioavailability .
  • Resolution : Refine computational models by incorporating ionization constants (pKa) and membrane permeability data. Validate with zebrafish embryo toxicity assays for in vivo relevance .

Q. What mechanisms underlie the rhizogenesis-stimulating effects of this compound derivatives in Paulownia clones?

  • Methodology : Use transcriptomic profiling (RNA-seq) of treated plant explants to identify upregulated genes (e.g., auxin biosynthesis pathways). Compare sodium salts (QAC-5) and free acids (QAC-1) to assess ionic vs. non-ionic effects .
  • Experimental Design : Apply derivatives at varying concentrations (0.1–10 µM) during in vitro micropropagation and quantify root length, number, and auxin-related biomarkers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.